molecular formula C20H15N3O2S2 B276209 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276209
M. Wt: 393.5 g/mol
InChI Key: XXXZNCXYQOXUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thieno[3,2-d]pyrimidine derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, this compound may also induce apoptosis in cancer cells, leading to its antitumor activity.
Biochemical and Physiological Effects
3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro. Additionally, this compound has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as an anti-inflammatory, antioxidant, and antitumor agent. This compound may be useful in studying the mechanisms of these diseases and developing new treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate the mechanism of action of this compound, particularly in relation to its anti-inflammatory, antioxidant, and antitumor effects. Additionally, more studies are needed to determine the toxicity and safety profile of this compound. Furthermore, this compound may also be modified to improve its efficacy and reduce its toxicity, leading to the development of new and improved treatments for various diseases.

Synthesis Methods

The synthesis of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been reported using various methods. One such method involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate, followed by the reaction with 2,4,6-trichloro-1,3,5-triazine and phenylacetic acid. The resulting product is then treated with sodium hydride and 2-bromoacetophenone to obtain the final product.

Scientific Research Applications

3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been found to have potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, this compound has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.

properties

Molecular Formula

C20H15N3O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

3-amino-2-phenacylsulfanyl-6-phenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H15N3O2S2/c21-23-19(25)18-15(11-17(27-18)14-9-5-2-6-10-14)22-20(23)26-12-16(24)13-7-3-1-4-8-13/h1-11H,12,21H2

InChI Key

XXXZNCXYQOXUQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)N

Origin of Product

United States

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